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Introduction
Gamma-strophanthin, commonly known as ouabain, is a cardiac glycoside that has been a

valuable pharmacological tool for decades. Its primary and most well-understood mechanism of

action is the selective inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the

electrochemical gradients of sodium and potassium across the cell membrane. This inhibition

leads to a cascade of downstream effects on cellular ion homeostasis and electrical activity,

making γ-strophanthin a potent modulator of both cardiac and neuronal function. These

application notes provide an overview of its mechanism, applications in electrophysiology, and

detailed protocols for its use in experimental settings.

Mechanism of Action
The primary molecular target of γ-strophanthin is the α-subunit of the Na+/K+-ATPase pump.

By binding to this subunit, it inhibits the pump's activity, leading to an increase in the

intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the driving force for the

sodium-calcium exchanger (NCX), causing it to work in reverse or at a reduced forward

capacity. The result is a decrease in Ca2+ extrusion and a subsequent increase in the

intracellular calcium concentration ([Ca2+]i).[1] This elevation in intracellular calcium is the
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principal mechanism behind the positive inotropic (increased contractility) effects of cardiac

glycosides in heart muscle.

Beyond its classical role as a pump inhibitor, γ-strophanthin binding to the Na+/K+-ATPase can

also trigger intracellular signaling cascades independently of significant changes in bulk ion

concentrations.[2] This signaling function involves the activation of protein kinases such as Src,

which can then initiate downstream pathways like the Ras-Raf-MEK-ERK cascade, influencing

processes like gene expression, cell growth, and apoptosis.[3][4]
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Caption: Signaling pathway of γ-strophanthin (ouabain).

Applications in Cardiac Electrophysiology
In cardiac tissue, γ-strophanthin is widely used to study the mechanisms of cardiac contractility

and to induce experimental arrhythmias. Its effects are dose-dependent. At lower

concentrations, it primarily increases the force of contraction (positive inotropy). At higher, toxic

concentrations (typically ≥ 1 µM), it can lead to membrane depolarization, afterdepolarizations,

and arrhythmias such as tachycardia and fibrillation.

Quantitative Effects on Cardiac Parameters
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Parameter Species/Tissue
γ-Strophanthin
(Ouabain)
Concentration

Observed
Effect

Reference

Intracellular K+

Activity

Canine Purkinje

Fibers
2 x 10-7 M

Decreased from

130.0 mM to

112.2 mM

[4]

Resting

Membrane

Potential

Canine Purkinje

Fibers
2 x 10-7 M

Depolarization

from -83.6 mV to

-78.8 mV

[4]

Action Potential

Duration

Cat Papillary

Muscle
10 nM Prolonged

Positive Inotropic

Effect

(Threshold)

Cat Papillary

Muscle
0.1 µM

Clear positive

inotropic effect

observed

Toxic Effects

(Arrhythmias)

Cat Papillary

Muscle
1 µM

Development of

arrhythmias and

aftercontractions

T-type Ca2+

Current

Guinea Pig

Ventricular

Myocytes

1 µM
Increased two- to

threefold

L-type Ca2+

Current

Guinea Pig

Ventricular

Myocytes

1 µM

Significantly

increased

amplitude

Applications in Neuronal Electrophysiology
The role of γ-strophanthin in the central nervous system is more complex. Because neurons

also heavily rely on the Na+/K+-ATPase to maintain their resting potential and ionic gradients,

application of γ-strophanthin can significantly alter neuronal excitability. Depending on the

concentration and neuron type, it can lead to depolarization, increased spontaneous firing, and

in some cases, excitotoxicity. Physiologically relevant concentrations (nanomolar range) can
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modulate synaptic transmission and plasticity. For instance, 1 nM ouabain has been shown to

enhance excitatory postsynaptic currents in rat hippocampal neurons.

Quantitative Effects on Neuronal Parameters

Parameter
Tissue/Cell
Type

γ-Strophanthin
(Ouabain)
Concentration

Observed
Effect

Reference

Na+/K+-ATPase

Inhibition (IC50)

Rat Brain

Membranes

23.0 nM (high

affinity), 460 nM

(high affinity),

320 µM (low

affinity)

Inhibition of

different ATPase

isoforms

[4]

Excitatory

Postsynaptic

Current (EPSC)

Amplitude

Rat Hippocampal

CA1 Neurons
1 nM

Increased by 35-

50%

NMDA-mediated

Ca2+ Response

Rat Hippocampal

Neurons
1-5 nM

Significantly

reduced the

calcium

response

Neurite

Outgrowth
DRG Neurons

Concentration-

dependent

Reduced the

percentage of

neurons with

neurites

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Ion
Currents
This protocol is designed to measure the effect of γ-strophanthin on specific voltage-gated ion

channels (e.g., L-type Ca2+ channels) in isolated cardiomyocytes or cultured neurons.

1. Preparation of Solutions:
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External Solution (Tyrode's, for cardiomyocytes): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1

MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (for Ca2+ currents): (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10

EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

γ-Strophanthin Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. On

the day of the experiment, dilute to the final desired concentration (e.g., 1 µM) in the external

solution.

2. Cell Preparation:

Isolate cardiomyocytes or culture neurons on glass coverslips suitable for microscopy and

recording.

Place a coverslip in the recording chamber on the microscope stage and perfuse with the

external solution at a constant rate (e.g., 1.5-2 mL/min).

3. Recording Procedure:

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal

solution.

Approach a target cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell

membrane.

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

Switch the amplifier to voltage-clamp mode.

Establish Baseline: Record the ion current of interest using a specific voltage protocol. For L-

type Ca2+ currents, a typical protocol is to hold the cell at -80 mV and apply depolarizing

steps from -40 mV to +60 mV.

Application of γ-Strophanthin: Switch the perfusion system to the external solution containing

the desired concentration of γ-strophanthin. Allow several minutes for the drug to take effect

and for the current to stabilize.
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Record Effect: Apply the same voltage protocol to record the ion current in the presence of

the drug.

Washout (Optional): Switch the perfusion back to the control external solution to observe any

reversal of the effect.

4. Data Analysis:

Measure the peak current amplitude before and after drug application.

Analyze changes in current-voltage (I-V) relationships and channel kinetics (activation,

inactivation).

Protocol 2: Sharp Microelectrode Recording of Action
Potentials
This protocol is suitable for recording action potentials from intact cardiac tissue preparations

(e.g., papillary muscle, Purkinje fibers) or larger neurons.

1. Preparation of Solutions:

Superfusion Solution (Tyrode's or Krebs-Henseleit): Prepare and aerate with 95% O2 / 5%

CO2. Maintain at physiological temperature (35-37°C).

γ-Strophanthin Solution: Prepare the desired concentration of γ-strophanthin in the

superfusion solution.

Microelectrode Solution: 3 M KCl.

2. Tissue Preparation:

Dissect the tissue of interest (e.g., a cardiac papillary muscle) and pin it to the bottom of a

recording chamber.

Superfuse the tissue with the oxygenated physiological solution.

3. Recording Procedure:
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Pull sharp microelectrodes to a high resistance (20-50 MΩ) and backfill with 3 M KCl.

Carefully advance the microelectrode to impale a cell within the tissue. A successful

impalement is indicated by a sharp drop to a stable negative resting membrane potential.

Establish Baseline: Record spontaneous or electrically stimulated action potentials. Measure

key parameters: Resting Membrane Potential (RMP), Action Potential Amplitude (APA),

Action Potential Duration at 50% and 90% repolarization (APD50, APD90), and maximum

upstroke velocity (dV/dt_max).

Application of γ-Strophanthin: Switch the superfusion to the solution containing γ-

strophanthin.

Record Effect: Continuously record the action potentials and note any changes in the

measured parameters. Observe for the development of early afterdepolarizations (EADs),

delayed afterdepolarizations (DADs), or spontaneous arrhythmias.

Washout: Superfuse with the control solution to check for reversibility.

4. Data Analysis:

Compare the action potential parameters before, during, and after drug application.

Quantify the incidence and characteristics of any arrhythmic events.
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Caption: General experimental workflow for electrophysiology studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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